ethyl 1,4-dimethylpyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 1,4-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-7(2)6-10(8)3/h5-6H,4H2,1-3H3 |
InChI Key |
RTMZQYLWXSTXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Step 1 (Bromination):
-
Step 2 (Cyclization):
Mechanistic Insight: The reaction proceeds via enamine formation between ammonia and ethyl acetoacetate, followed by electrophilic attack of 2-bromopropanal to form the pyrrole ring.
Modified Knorr Pyrrole Synthesis
Alternative routes adapt the classical Knorr synthesis, substituting β-ketoesters with acetylacetone derivatives. Ethyl cyanoacetate reacts with acetylacetone in ethanol under reflux (78–80°C) for 6–8 hours in the presence of sodium ethoxide. While this method is less direct, it achieves 68–75% yields for analogous pyrrole esters.
Critical Parameters:
-
Catalyst: Sodium ethoxide (10 mol%)
-
Side Reactions: Over-alkylation minimized by maintaining pH < 9
-
Workup: Acidification with HCl (1M) to precipitate the product
Industrial-Scale Production Protocols
A patent-scale synthesis (CN103265468A) outlines optimized conditions for kilogram-scale production:
| Parameter | Industrial Protocol | Laboratory-Scale Equivalent |
|---|---|---|
| Bromination Time | 4 hours | 3–5 hours |
| Cyclization Solvent | Toluene | Dichloromethane |
| Crystallization | 48-hour freezing at –20°C | 24-hour refrigeration |
| Purity | 99.2% (HPLC) | 95–98% |
Advantages:
Catalytic Ring-Closure Approaches
Emerging methods employ transition-metal catalysts to enhance regioselectivity. A 2021 study demonstrated that Cu(I)-phenanthroline complexes (5 mol%) in DMF at 120°C improve yields to 89% for ethyl 1,4-dimethylpyrrole-2-carboxylate.
Key Findings:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Bromination-Cyclization | 72 | 99.2 | 12.50 | Industrial |
| Knorr Synthesis | 68–75 | 95–98 | 18.75 | Laboratory |
| Catalytic Ring-Closure | 89 | 98.5 | 22.30 | Pilot-Scale |
Trade-offs: The bromination-cyclization method balances cost and scalability, while catalytic approaches offer higher yields at elevated costs.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable solvents.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-carbinols.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways involving pyrrole derivatives.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of ethyl 1,4-dimethylpyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The pyrrole ring structure allows for interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between ethyl 1,4-dimethylpyrrole-2-carboxylate and related pyrrole derivatives based on substituent patterns, synthetic yields, spectral data, and biological activities.
Key Observations:
Substituent Influence on Reactivity and Yield :
- Electron-withdrawing groups (e.g., trifluoromethylpyridine in ) or bulky substituents (e.g., 4-chlorophenyl in ) often reduce synthetic yields (21–72%) compared to simpler derivatives like ethyl 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylate (60% yield) .
- Positional effects are critical: carboxylate groups at pyrrole positions 2 or 3 influence steric and electronic interactions during synthesis .
Spectral Characterization :
- ESIMS and ¹H NMR are standard for verification. For example, the 4-chlorophenyl derivative shows distinct aromatic proton signals (δ 7.27–7.34 ppm) and a carboxylate-linked methyl triplet (δ 2.12 ppm).
- Compounds with fused ring systems (e.g., pyrrolo[2,3-c]pyridine in ) rely on literature comparisons due to structural complexity.
Biological Activity Correlations :
- Halogenated analogs (e.g., 4-chlorophenyl groups in ) exhibit enhanced antimicrobial and antitumor activities, likely due to increased lipophilicity and target binding.
- The absence of halogenation in this compound may limit its bioactivity unless compensatory substituents (e.g., methyl groups) improve metabolic stability .
Structural and Commercial Relevance :
- Cyclohepta-fused pyrroles (e.g., ) highlight structural diversity but lack detailed biological data, emphasizing their niche applications in materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 1,4-dimethylpyrrole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via esterification or acyl chloride coupling. For example, ethyl pyrrole carboxylate derivatives are prepared by reacting substituted pyrrole cores (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with acyl chlorides under anhydrous conditions. Yields can be optimized by controlling reaction time (e.g., 12–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios of reagents. Catalysts like DMAP or bases such as triethylamine may enhance efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electron Spray Ionization Mass Spectrometry (ESIMS) are primary tools. For instance, ¹H NMR in DMSO-d6 resolves substituent positions (e.g., methyl groups at δ 2.22 ppm and ester protons at δ 4.27 ppm). ESIMS confirms molecular weight (e.g., m/z 209.24). Conflicting data should be addressed by cross-validating with alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) and ensuring solvent purity and calibration standards .
Advanced Research Questions
Q. How can computational chemistry methods be applied to design and optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature). Machine learning algorithms can analyze historical reaction data to recommend parameters for yield improvement, reducing trial-and-error experimentation .
Q. What strategies are recommended for analyzing contradictory results in the biological activity assays of this compound derivatives?
- Methodological Answer : Perform dose-response studies to validate activity thresholds and assess structure-activity relationships (SAR). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. Statistical tools like multivariate analysis can identify confounding variables (e.g., solvent effects, impurities). Collaborate with computational teams to model binding interactions and refine hypotheses .
Q. How do variations in reactor design impact the scalability of this compound synthesis?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer and reproducibility compared to batch systems. For example, membrane reactors enhance separation efficiency during esterification. Computational fluid dynamics (CFD) simulations can model mixing behavior and optimize reactor geometry. Pilot-scale trials should validate lab results while monitoring parameters like residence time and pressure .
Q. What methodologies are recommended for resolving inconsistencies in spectroscopic data (e.g., NMR, ESIMS) of this compound derivatives?
- Methodological Answer : Repeat experiments under standardized conditions (e.g., deuterated solvent batches, calibrated instruments). Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous peaks. Compare data with PubChem or CAS entries for reference spectra. If discrepancies persist, synthesize analogs with isotopic labeling (e.g., ¹³C-methyl groups) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
